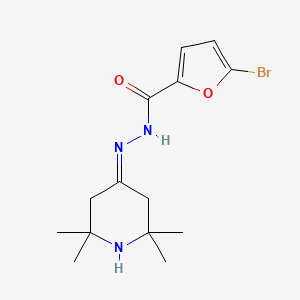
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide, also known as BTP-2, is a chemical compound that has been widely studied for its potential applications in scientific research. BTP-2 is a selective inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), which plays a crucial role in intracellular calcium signaling.
科学的研究の応用
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been widely used in scientific research to study the role of IP3R in various cellular processes. IP3R is a calcium channel that is activated by the second messenger inositol 1,4,5-trisphosphate (IP3), and plays a crucial role in intracellular calcium signaling. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a potent and selective inhibitor of IP3R, and has been used to study the role of IP3R in various cellular processes such as cell proliferation, apoptosis, and autophagy. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been used to study the role of IP3R in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
作用機序
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide inhibits IP3R by binding to the channel and stabilizing it in a closed state. This prevents the release of calcium from the endoplasmic reticulum (ER) into the cytosol, which is required for various cellular processes. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been shown to be a potent and selective inhibitor of IP3R, with little or no effect on other calcium channels.
Biochemical and Physiological Effects:
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide inhibits cell proliferation and induces apoptosis in various cancer cell lines. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been shown to induce autophagy in various cell lines. In vivo studies have shown that 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has also been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
実験室実験の利点と制限
5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a potent and selective inhibitor of IP3R, and has been widely used in scientific research to study the role of IP3R in various cellular processes. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has several advantages over other IP3R inhibitors such as heparin and xestospongin C. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is more potent and selective than heparin, and does not require the addition of ATP to inhibit IP3R. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is also more stable than xestospongin C, and does not require DMSO for solubility. However, 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has some limitations for lab experiments. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide is a relatively expensive compound, and requires careful handling due to its toxicity.
将来の方向性
There are several future directions for research on 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. One area of research is the development of more potent and selective IP3R inhibitors based on the structure of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. Another area of research is the study of the role of IP3R in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Finally, the development of new delivery methods for 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide could improve its efficacy and reduce its toxicity.
合成法
The synthesis of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide involves several steps, starting with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinone to form the final product, 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide. The synthesis of 5-bromo-N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-2-furohydrazide has been optimized over the years, with various modifications to improve the yield and purity of the compound.
特性
IUPAC Name |
5-bromo-N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-13(2)7-9(8-14(3,4)18-13)16-17-12(19)10-5-6-11(15)20-10/h5-6,18H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSZPYXFCQJFNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=C(O2)Br)CC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)

![methyl 3-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5702053.png)
![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)




![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)